3-Fluoro-5-methoxybenzenethiol
CAS No.:
Cat. No.: VC14108878
Molecular Formula: C7H7FOS
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7FOS |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 3-fluoro-5-methoxybenzenethiol |
| Standard InChI | InChI=1S/C7H7FOS/c1-9-6-2-5(8)3-7(10)4-6/h2-4,10H,1H3 |
| Standard InChI Key | RFTVGWDNWUGXJV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)S)F |
Introduction
Structural Identification and Molecular Characteristics
Table 1: Comparative Molecular Properties of Related Fluorinated Benzenes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Fluoro-5-methoxybenzenethiol | C₇H₇FOS | 158.19 | -SH, -F, -OCH₃ |
| 3-Fluoro-5-methoxybenzonitrile | C₈H₆FNO | 151.14 | -CN, -F, -OCH₃ |
| 3-Fluoro-5-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | -CHO, -F, -OCH₃ |
Spectroscopic Signatures
Although nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-fluoro-5-methoxybenzenethiol are absent in published literature, its analogs exhibit predictable spectral patterns. For instance:
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¹H NMR: The methoxy group in 3-fluoro-5-methoxybenzaldehyde resonates near δ 3.8 ppm, while aromatic protons appear as complex multiplets due to fluorine coupling .
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¹⁹F NMR: Fluorine in 3-fluoro-5-methoxybenzonitrile shows a singlet near δ -110 ppm .
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MS: Electron ionization of 3-fluoro-5-methoxybenzaldehyde produces a molecular ion peak at m/z 154.04 (calc. 154.04) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 3-fluoro-5-methoxybenzenethiol likely proceeds via functional group interconversion from precursors such as:
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3-Fluoro-5-methoxyiodobenzene: Thiolation via SNAr displacement with NaSH.
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3-Fluoro-5-methoxybenzaldehyde: Reduction to benzyl alcohol followed by thiolation via Mitsunobu reaction.
Notably, the radiosynthesis of related fluorinated benzonitriles (e.g., [¹⁸F]FPEB) employs palladium-catalyzed coupling reactions, suggesting potential applicability to thiol derivatives .
Challenges in Thiol Synthesis
Thiols are prone to oxidation and require stringent anhydrous conditions. For example, 3-fluoro-4-methoxythiophenol (CAS: 89818-27-9), a structural analog, is stabilized using antioxidants like BHT during purification. Similar precautions would apply to 3-fluoro-5-methoxybenzenethiol.
Future Research Directions
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Synthetic Validation: Develop optimized routes using Pd-catalyzed cross-coupling or nucleophilic fluorination.
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Crystallographic Studies: Resolve X-ray structures to elucidate conformational preferences.
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Biological Screening: Evaluate toxicity profiles and receptor binding in vitro.
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